molecular formula C18H18O4 B080155 [2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- CAS No. 14991-63-0

[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-

Cat. No. B080155
CAS RN: 14991-63-0
M. Wt: 298.3 g/mol
InChI Key: JVXKLXVZSKFCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- is a chemical compound that belongs to the family of flavonoids. It is a natural product that is found in several plant species, including Sophora flavescens, Erythrina mulungu, and Pterocarpus marsupium. This compound has gained significant attention from the scientific community due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and the regulation of gene expression. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the antioxidant defense system.

Biochemical And Physiological Effects

Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It has also been shown to improve glucose metabolism, lipid metabolism, and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to protect against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. Additionally, it is readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-. One area of interest is the development of novel synthetic analogs with improved pharmacological properties. Another area of interest is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways and gene expression profiles.

Synthesis Methods

The synthesis of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- can be achieved through several methods. One of the most common methods is the condensation of 2-hydroxybenzaldehyde with 2,3-dihydroxybenzaldehyde in the presence of a base. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 2,4,5-trimethoxybenzaldehyde in the presence of a base. Both of these methods result in the formation of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- with good yields.

Scientific Research Applications

Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and neuroprotective activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.

properties

CAS RN

14991-63-0

Product Name

[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

6a,10-dimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromene

InChI

InChI=1S/C18H18O4/c1-19-14-8-7-12-10-18(20-2)17(22-16(12)9-14)15-6-4-3-5-13(15)11-21-18/h3-9,17H,10-11H2,1-2H3

InChI Key

JVXKLXVZSKFCML-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1

Canonical SMILES

COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1

synonyms

5,6a,7,12a-Tetrahydro-6a,10-dimethoxy[2]benzopyrano[4,3-b][1]benzopyran

Origin of Product

United States

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